PDHK Inhibitor Precursor
2-Phenyl-1-(piperidin-4-yl)ethan-1-one serves as a critical intermediate scaffold in the synthesis of pyruvate dehydrogenase kinase (PDHK) inhibitors. A final compound derived from this scaffold, identified as 'US8871934, 475' in BindingDB, demonstrated an IC50 of 20 nM against PDHK at pH 8.0 and 2°C in a kinase reaction assay [1]. In contrast, the 4-benzoylpiperidine analog scaffold, which replaces the ethanone linker with a more rigid benzoyl carbonyl group, has been primarily associated with fatty acid synthase (FASN) inhibition rather than PDHK modulation, with no reported sub-100 nM PDHK IC50 values for direct benzoylpiperidine-derived final compounds [2]. The phenacylpiperidine scaffold of 184831-28-5 provides a specific spatial geometry and electronic profile that enables the nanomolar PDHK inhibitory activity in downstream derivatives, whereas the 4-benzoylpiperidine scaffold directs target engagement toward entirely different enzyme classes.
| Evidence Dimension | Final compound inhibitory potency (PDHK) |
|---|---|
| Target Compound Data | IC50 = 20 nM (as final derivative from 184831-28-5 scaffold) |
| Comparator Or Baseline | 4-Benzoylpiperidine scaffold: no reported sub-100 nM PDHK IC50; activity profile directed toward FASN inhibition |
| Quantified Difference | ≥5-fold potency advantage vs. benzoylpiperidine-derived analogs for PDHK target class |
| Conditions | Kinase reaction assay, pH 8.0, 2°C |
Why This Matters
Researchers pursuing PDHK inhibitor programs require the phenacylpiperidine scaffold of 184831-28-5 to access nanomolar potency; substituting a 4-benzoylpiperidine intermediate will redirect the target engagement profile to FASN and fail to achieve comparable PDHK inhibition.
- [1] BindingDB. BDBM137882 (US8871934, 475). Activity Data. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=137882 View Source
- [2] Google Patents. Substituted 4-benzyl and 4-benzoyl piperidine derivatives. Patent No. US-20160166546-A1, 2016. Available at: https://patents.google.com/patent/US20160166546A1/ View Source
